molecular formula C6H12O3 B1332090 Methyl 3-hydroxy-3-methylbutanoate CAS No. 6149-45-7

Methyl 3-hydroxy-3-methylbutanoate

Cat. No. B1332090
CAS RN: 6149-45-7
M. Wt: 132.16 g/mol
InChI Key: JNURPEZKOSMRMZ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-methylbutanoate is a chemical compound that is structurally related to various esters and hydroxy acids. While the specific compound is not directly studied in the provided papers, related compounds such as ethyl 2-hydroxy-3-methylbutanoate , poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate) , and methyl (R)-3-hydroxybutanoate have been investigated for their chemical, sensory, and physical properties.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the preparation of optically pure 3-hydroxybutanoic acid and its homologues can be achieved through enantioface differentiating hydrogenation of methyl 3-oxoalkanoate followed by preferential crystallization . Additionally, the synthesis of enantiopure methyl D-erythro-2,3-dihydroxybutanoate from D-erythronolactone involves lactone ring opening and reductive debromination .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various spectroscopic techniques. For example, poly[(R)-3-hydroxybutanoate] was identified in prokaryotic and eukaryotic organisms through 1H-NMR spectroscopy, and its absolute configuration was determined to be (all-R) .

Chemical Reactions Analysis

Chemical reactions involving related compounds include the ester enolate Claisen rearrangement of 2-butenyl 3-hydroxybutanoate, which produces different isomers depending on the reaction conditions . The reaction of the dianion of methyl (R)-3-hydroxybutanoate with N-silylimine leads to the formation of azetidinones . Moreover, the kinetics of reactions involving methylbutanoate with radicals have been theoretically studied, providing insights into the reaction mechanisms and rate coefficients .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound have been extensively studied. For instance, the novel copolymer poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate) exhibits unique thermal properties due to the α-carbon methylation, which affects its glass transition temperature, melting temperature, and crystallization behavior . The pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate have been examined, revealing the reaction mechanism and the products formed .

Scientific Research Applications

1. Wine Aroma and Flavor

Methyl 3-hydroxy-3-methylbutanoate has been studied for its role in wine aroma and flavor. Ethyl 2-hydroxy-3-methylbutanoate, a related compound, was investigated in various wines, revealing its presence in higher levels in red than in white wines. This compound, although found in significant quantities, does not significantly contribute to the fruity aroma of red wine due to concentrations being below the detection threshold (Gammacurta et al., 2018).

2. Chemical Kinetics and Thermolysis

The compound has been the subject of theoretical and experimental studies focusing on its behavior in chemical reactions. For example, a theoretical study on the thermolysis of this compound in the gas phase using ab initio theoretical methods showed different reaction pathways, providing insights into the reaction mechanisms and kinetic parameters (Sánchez et al., 2004).

3. Biochemical Reduction by Bacteria

This compound has been studied in the context of biochemical processes, particularly its reduction by bacteria. One study explored over 450 bacterial strains to examine their ability to reduce ethyl 2-methyl-3-oxobutanoate to ethyl 3-hydroxy-2-methylbutanoate, a closely related compound, achieving high stereoselectivity and yield (Miya et al., 1996).

4. Application in Tissue Engineering

Research on polyhydroxyalkanoates (PHAs), to which this compound is structurally related, has found these compounds to be promising as biomaterials for tissue engineering. PHAs are biodegradable and thermoprocessable, making them suitable for medical devices and tissue engineering applications (Chen & Wu, 2005).

Safety and Hazards

Methyl 3-hydroxy-3-methylbutanoate is associated with certain safety hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H227, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Methyl 3-hydroxy-3-methylbutanoate is a chemical compound with the molecular formula C6H12O3

Biochemical Pathways

A study has shown that branched metabolic pathways can be found via atom group tracking This suggests that this compound could potentially affect multiple metabolic pathways, leading to downstream effects on cellular processes

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is a liquid at room temperature , suggesting that it could be sensitive to changes in temperature Other factors, such as pH and the presence of other chemicals, could also influence its action, efficacy, and stability

properties

IUPAC Name

methyl 3-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2,8)4-5(7)9-3/h8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNURPEZKOSMRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334808
Record name Methyl 3-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6149-45-7
Record name Methyl 3-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-hydroxy-3-methylbutanoate
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Synthesis routes and methods

Procedure details

In 50 ml of 7 wt. % hydrochloric acid methanol solution was dissolved 1.18 g of β-hydroxyisovaleric acid, and an reaction was allowed to proceed at room temperature overnight. The solvent was removed from the solution as reacted by distillation under a reduced pressure to obtain 1.30 g of crude methyl β-hydroxyisovalerate. The crude methyl β-hydroxyisovalerate was dissolved in diethyl ether, and 0.91 g of 3,4-dihydro-2H-pyran and a catalytic amount of p-toluenesulfonic acid were added thereto. Stirring was continued at room temperature overnight for reaction. The resultant reaction mixture was washed with a saturated aqueous solution of sodium hydrogencarbonate and then with water and dried over magnesium sulfate. The solvent was removed from the dried reaction mixture by distillation under a reduced pressure to obtain 1.98 g of crude methyl β-dihydropyranyloxyisovalerate.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of Methyl 3-hydroxy-3-methylbutanoate influence its reactivity compared to other similar molecules?

A: this compound is a tertiary β-hydroxy ester. Research has shown that β-hydroxy esters decompose thermally to yield methyl acetate and the corresponding aldehyde or ketone. [, , ] The rate of this decomposition is influenced by the degree of substitution at the β-carbon. Specifically, this compound, with its tertiary alcohol group, exhibits a much faster decomposition rate compared to its primary and secondary counterparts, Methyl 3-hydroxypropanoate and Methyl 3-hydroxybutanoate. [, , ] This difference in reactivity is attributed to the increasing stability of the carbocation formed at the β-carbon with increasing substitution. []

Q2: What is the proposed mechanism for the thermal decomposition of this compound?

A: Experimental and theoretical evidence suggests that the thermal decomposition of this compound, and other β-hydroxy esters, proceeds through a six-membered cyclic transition state. [, ] This mechanism involves a concerted process where the carbonyl oxygen of the ester group abstracts a proton from the β-carbon while the C-O bond breaks, leading to the formation of methyl acetate and the corresponding aldehyde or ketone. [, ] The presence of the double bond in the leaving aldehyde or ketone contributes to the stability of the transition state. [] Computational studies using ab initio methods support this mechanism and provide insights into the kinetic parameters and isotope effects associated with this reaction. []

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